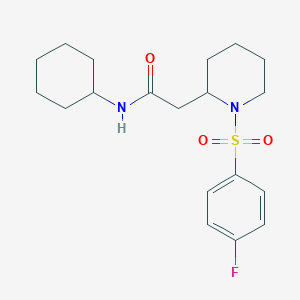

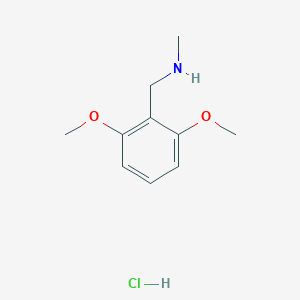

![molecular formula C15H11ClN2O3S B2885387 2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole CAS No. 339014-38-9](/img/structure/B2885387.png)

2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole, also known as OXA, is a synthetic compound with a wide range of applications in the scientific community. OXA has been used in a variety of research studies, ranging from biochemical and physiological studies to lab experiments.

Scientific Research Applications

Molecular Docking and Structural Analysis

Molecular docking studies, alongside crystal structure determination, reveal that tetrazole derivatives, including structures similar to 2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole, exhibit potential as COX-2 inhibitors. These compounds have shown promising orientations and interactions within the active site of the cyclooxygenase-2 enzyme, indicating their potential in therapeutic applications related to inflammation and pain management. This is supported by bioassay studies which compare their effectiveness with known COX-2 inhibitors (Al-Hourani et al., 2015).

Antimicrobial Activity

The sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae, the causative agent of rice bacterial leaf blight. Compounds with this structure have shown better effectiveness than commercial agents, indicating their potential as agricultural pesticides or as leads for developing new antibacterial agents. Their mechanism includes enhancing plant resistance markers such as superoxide dismutase and peroxidase activities, improving the overall health and disease resistance of the plants (Shi et al., 2015).

Materials Science: Proton Exchange Membranes

In the field of materials science, sulfonated poly(aryl ether sulfone) polymers containing 1,3,4-oxadiazole units have been synthesized for use as proton exchange membranes (PEMs) in medium-high temperature fuel cells. These materials exhibit excellent thermal and oxidative stability, along with promising proton conductivity and low methanol permeability, making them suitable for fuel cell applications (Xu et al., 2013).

Antitumor Activity

1,3,4-Oxadiazole derivatives have been explored for their antitumor properties. Certain compounds within this category have been tested in vitro against a variety of human tumor cell lines, showing cell selectivity and potential for tumor growth inhibition. This highlights their possible application in cancer treatment, deserving further investigation to understand their mechanism of action and to optimize their efficacy (Chimirri et al., 1996).

properties

IUPAC Name |

2-(4-chlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3S/c1-22(19,20)13-5-3-2-4-12(13)15-18-17-14(21-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPVYPDZPRIUHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

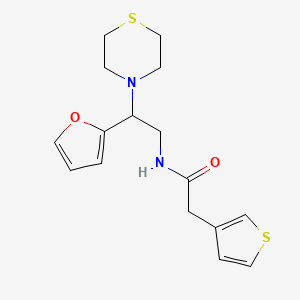

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide](/img/structure/B2885308.png)

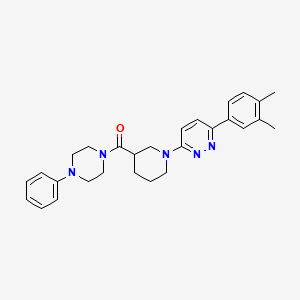

![N,N-dimethyl-3-oxo-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2885311.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2885314.png)

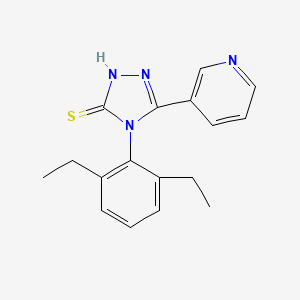

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2885319.png)

![N-(2,4-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2885322.png)

![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2885324.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2885327.png)